2-[(2-aminophenyl)sulfanyl]-N-(2-methylpropyl)acetamide
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Overview
Description
2-[(2-aminophenyl)sulfanyl]-N-(2-methylpropyl)acetamide is an organic compound with the molecular formula C12H18N2OS This compound features a sulfanyl group attached to an aminophenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminophenyl)sulfanyl]-N-(2-methylpropyl)acetamide can be achieved through a multi-step process. One common method involves the reaction of 2-aminothiophenol with an appropriate acylating agent, such as 2-methylpropyl chloroacetate, under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-aminothiophenol is reacted with 2-methylpropyl chloroacetate in the presence of a base like sodium hydroxide or potassium carbonate.
Step 2: The resulting intermediate is then subjected to further purification and isolation steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent selection and recycling, as well as waste management, are crucial aspects of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminophenyl)sulfanyl]-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-[(2-aminophenyl)sulfanyl]-N-(2-methylpropyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the acetamide moiety may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(phenylsulfanyl)acetamide
- 2-[(2-aminophenyl)sulfanyl]-N-(2-nitrophenyl)acetamide
Uniqueness
2-[(2-aminophenyl)sulfanyl]-N-(2-methylpropyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9(2)7-14-12(15)8-16-11-6-4-3-5-10(11)13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJJAISLSSQZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSC1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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